Mkk7-cov-9
Overview
Description
MKK7-COV-9 is a potent and selective covalent inhibitor of MKK7, a kinase involved in the c-Jun NH2-terminal kinase (JNK) signaling pathway. This compound targets specific protein-protein interactions of MKK7 and has shown significant potential in blocking primary B cell activation in response to lipopolysaccharide (LPS) with an EC50 of 4.98 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MKK7-COV-9 involves high-throughput nanomole-scale synthesis, which allows for late-stage functionalization (LSF) of covalent kinase inhibitors. This method employs copper-catalyzed azide-alkyne cycloaddition, enabling the synthesis of hundreds of compounds without the need for purification for biological assay screening . The process significantly reduces experimental time and conserves advanced intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the high-throughput nanomole-scale synthesis approach suggests that large-scale production could be achieved efficiently by scaling up the LSF process. This method is compatible with large-scale cellular and biochemical assays, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
MKK7-COV-9 undergoes covalent binding reactions, specifically targeting protein-protein interactions. The compound acts through irreversible covalent binding to the protein, as demonstrated by intact protein mass spectrometry .
Common Reagents and Conditions
The synthesis of this compound involves the use of copper catalysts for azide-alkyne cycloaddition. The reaction conditions typically include low temperatures (4°C) and specific inhibitor and protein concentrations (e.g., 20 mM inhibitor concentration and 10 mM protein concentration) .
Major Products
The major product of the reaction is the covalently bound this compound inhibitor, which effectively blocks JNK phosphorylation in cells .
Scientific Research Applications
MKK7-COV-9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study covalent inhibition and protein-protein interactions.
Biology: Blocks primary B cell activation in response to LPS, making it valuable for immunological studies.
Industry: High-throughput screening and drug discovery processes.
Mechanism of Action
MKK7-COV-9 exerts its effects by covalently binding to MKK7, thereby inhibiting its activity. This inhibition blocks the phosphorylation of JNK, a substrate of MKK7, which is central to the cell response to stress, inflammatory signals, and toxins . The compound specifically targets a protein-protein interaction of MKK7, leading to the inhibition of primary B cell activation in response to LPS .
Comparison with Similar Compounds
Similar Compounds
- MKK7-COV-1
- MKK7-COV-2
- MKK7-COV-3
- MKK7-COV-7
- MKK7-COV-12
Uniqueness
MKK7-COV-9 is unique due to its high selectivity and potency as a covalent inhibitor of MKK7. It shows low cytotoxicity at high concentrations and effectively blocks primary B cell activation with an EC50 of 4.98 μM . Compared to other similar compounds, this compound demonstrates a specific and potent inhibition of MKK7-induced protein-protein interactions, making it a valuable tool for studying the JNK signaling pathway and its related biological processes .
Properties
IUPAC Name |
3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-3-16(23)20-13-9-11(8-12(10-13)18(24)19-2)17-14-6-4-5-7-15(14)21-22-17/h3-10H,1H2,2H3,(H,19,24)(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBYXJDKPKZFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=NNC3=CC=CC=C32)NC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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